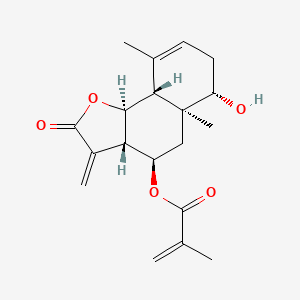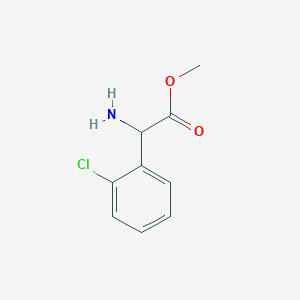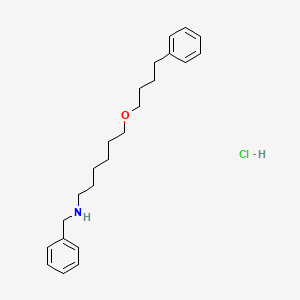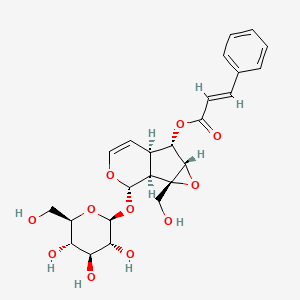
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate, commonly known as ABP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABP is a sugar-based molecule that contains two azide groups, which makes it an attractive candidate for use in bioconjugation and labeling studies.
作用機序
The mechanism of action of ABP is based on its ability to selectively react with alkynes through the CuAAC reaction. This reaction produces a stable triazole linkage that allows for the specific labeling of biomolecules. The selectivity of this reaction is due to the fact that alkynes are not commonly found in biological systems, making it an attractive technique for labeling biomolecules.
Biochemical and Physiological Effects
ABP has not been extensively studied for its biochemical and physiological effects. However, studies have shown that ABP is non-toxic and does not affect the viability of cells, making it a safe option for use in bioconjugation and labeling studies.
実験室実験の利点と制限
The main advantage of using ABP in lab experiments is its selectivity and specificity for labeling biomolecules. This allows for the precise labeling of specific biomolecules, which can be useful in various applications. However, the main limitation of using ABP is its relatively complex synthesis process, which can make it challenging to obtain in large quantities.
将来の方向性
There are several future directions for research on ABP. One potential area of research is the development of new and improved methods for synthesizing ABP. Another area of research is the exploration of new applications for ABP, such as in the development of new imaging agents or drug delivery systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of ABP.
合成法
The synthesis of ABP involves a multistep process that starts with the protection of the hydroxyl groups on the glucose molecule. The protected glucose is then converted into the azido derivative using sodium azide. The final step involves the removal of the protective groups to obtain the desired ABP product.
科学的研究の応用
ABP has been extensively studied for its potential applications in bioconjugation and labeling studies. The azido groups on ABP can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with alkynes, which allows for the specific labeling of biomolecules such as proteins and nucleic acids. This technique has been used in various applications, including imaging, proteomics, and drug discovery.
特性
IUPAC Name |
[6-acetyloxy-5-azido-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O7/c1-16(28)30-15-20-22(31-13-18-9-5-3-6-10-18)23(32-14-19-11-7-4-8-12-19)21(26-27-25)24(34-20)33-17(2)29/h3-12,20-24H,13-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNIPGXHEHYFCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1R,2R,4S,5R,9R,10S,11S,13R)-11-Acetyloxy-2,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxo-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate](/img/structure/B1180725.png)

![2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]ethanamine](/img/structure/B1180729.png)



![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B1180745.png)